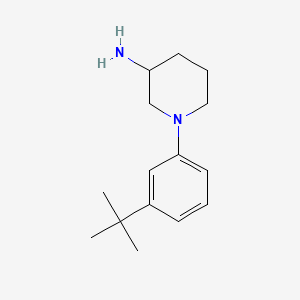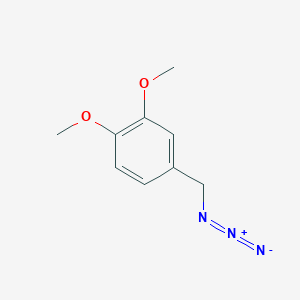
4-(Azidomethyl)-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1,2-dimethoxybenzene reacts with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(Azidomethyl)-1,2-dimethoxybenzene may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process, given the potentially hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Reduction: Palladium on carbon (Pd/C) or LiAlH4 are typical reducing agents.
Substitution: Various nucleophiles such as amines or thiols can be used depending on the desired product.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from reduction reactions.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-(Azidomethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Employed in the functionalization of surfaces and the preparation of polymers with specific properties.
Biological Studies: Utilized in the development of bioactive compounds and probes for studying biological processes.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1,2-dimethoxybenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets or materials. The azido group can also generate reactive intermediates such as nitrenes, which can insert into C-H bonds or form cross-links in polymers .
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-1,2-dimethoxybenzene: Characterized by the presence of methoxy groups and an azido group.
4-(Azidomethyl)-1,1’-biphenyl-2-yl: Contains a biphenyl structure with an azido group.
4-(Azidomethyl)benzoic acid: Features a carboxylic acid group along with the azido group.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. The presence of methoxy groups can also affect the electronic properties of the compound, making it distinct from other azido-substituted benzene derivatives .
Properties
CAS No. |
90807-80-0 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(azidomethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C9H11N3O2/c1-13-8-4-3-7(6-11-12-10)5-9(8)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
AMORNVLEDGTLOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


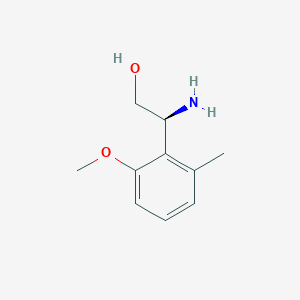

![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
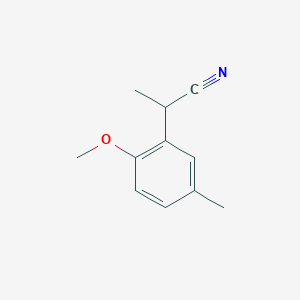
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)

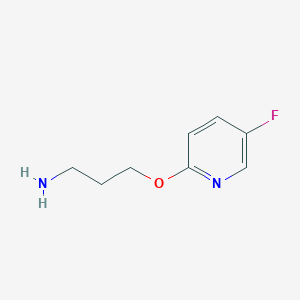
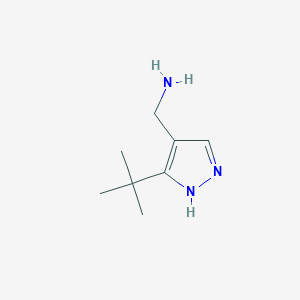
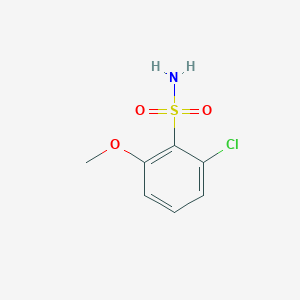
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)

